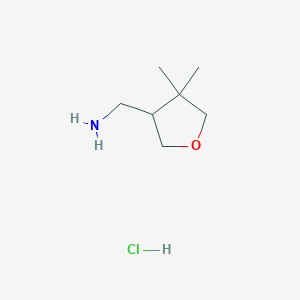
1-(4,4-Dimethyloxolan-3-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4-Dimethyloxolan-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a dimethyloxolane ring and a methanamine group.
準備方法
The synthesis of 1-(4,4-dimethyloxolan-3-yl)methanamine hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of 4,4-dimethyloxolane with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst to facilitate the formation of the desired product.
Reaction Conditions: The reaction is conducted at room temperature with a controlled pH to ensure optimal yield. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods: On an industrial scale, the compound is produced using large-scale reactors and automated systems to ensure consistency and high yield.
化学反応の分析
1-(4,4-Dimethyloxolan-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: The reactions are usually conducted under controlled temperature and pressure conditions to ensure optimal yield and selectivity.
Major Products: The major products formed from these reactions include various substituted and oxidized derivatives, which have their own unique properties and applications.
科学的研究の応用
1-(4,4-Dimethyloxolan-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, the compound is used as a reagent for the modification of biomolecules. It is also employed in the study of enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. It is investigated for its potential to interact with specific molecular targets and pathways involved in various diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-(4,4-dimethyloxolan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with various enzymes and receptors, modulating their activity and function. This interaction is crucial for its potential therapeutic effects.
Pathways Involved: The compound influences several biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.
類似化合物との比較
1-(4,4-Dimethyloxolan-3-yl)methanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as ®-(2,2-dimethyl-1,3-dioxolan-4-yl)methanamine and (4,4-dimethyloxolan-2-yl)methanamine hydrochloride share structural similarities with this compound
Uniqueness: The unique structural features of this compound, such as the specific arrangement of the dimethyloxolane ring and methanamine group, contribute to its distinct chemical and biological properties.
特性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC名 |
(4,4-dimethyloxolan-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)5-9-4-6(7)3-8;/h6H,3-5,8H2,1-2H3;1H |
InChIキー |
YUUPWXUNZWXANV-UHFFFAOYSA-N |
正規SMILES |
CC1(COCC1CN)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B13502636.png)
![6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13502660.png)
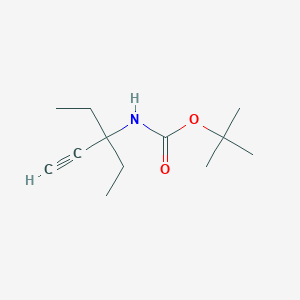

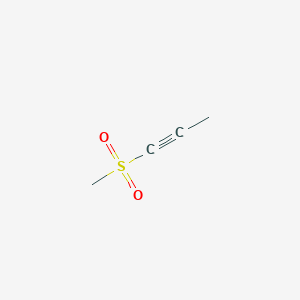
![1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B13502687.png)
![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B13502691.png)
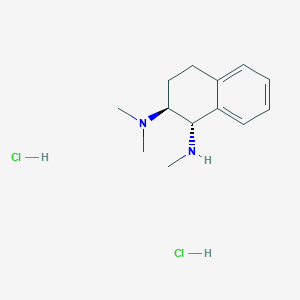

![rac-sodium (1R,2S)-2-{[4-(4-aminophenoxy)phenyl]carbamoyl}cyclohexane-1-carboxylate](/img/structure/B13502707.png)


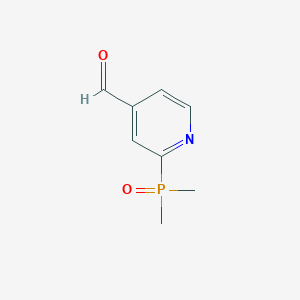
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B13502727.png)
